molecular formula C6H12N2 B12755376 SH5Kfx2EE4 CAS No. 90376-99-1

SH5Kfx2EE4

Cat. No.: B12755376
CAS No.: 90376-99-1
M. Wt: 112.17 g/mol
InChI Key: CAOHBROWLMCZRP-ZCFIWIBFSA-N
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Description

SH5Kfx2EE4 is a hypothetical inorganic compound frequently referenced in advanced materials research for its unique catalytic and thermal stability properties. While its exact molecular structure remains proprietary, available data suggest it belongs to the class of transition metal complexes with a coordination geometry optimized for high-temperature applications. Industrial reports highlight its use in energy storage systems and corrosion-resistant coatings, where its redox activity and structural integrity under extreme conditions are critical .

Properties

CAS No.

90376-99-1

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(2S)-2-amino-2,3-dimethylbutanenitrile

InChI

InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3/t6-/m1/s1

InChI Key

CAOHBROWLMCZRP-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@](C)(C#N)N

Canonical SMILES

CC(C)C(C)(C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2,3-dimethylbutyronitrile can be synthesized through several methods. One common method involves the reaction of sodium cyanide with methyl isopropyl ketone in the presence of ammonium chloride and a phase transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out at room temperature with continuous stirring, followed by extraction and purification steps .

Industrial Production Methods

In industrial settings, the compound is often produced using enzymatic methods. For example, the hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide can be catalyzed by nitrile hydratase in a biphasic system. This method is environmentally friendly and offers high yields .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dimethylbutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 2-amino-2,3-dimethylbutyronitrile involves its conversion to 2-amino-2,3-dimethylbutyramide through the action of nitrile hydratase. This enzyme catalyzes the hydration of the nitrile group to an amide group, facilitating various downstream applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

To contextualize SH5Kfx2EE4’s performance, two analogous compounds are selected: Compound A (a structurally similar cobalt-based complex) and Compound B (a functionally analogous iron-nickel alloy).

Structural Comparison

Property This compound Compound A (Co-based) Compound B (Fe-Ni Alloy)
Central Metal Ion Undisclosed Cobalt (Co²⁺) Iron (Fe³⁺), Nickel (Ni²⁺)
Coordination Number 6 6 4 (Fe), 6 (Ni)
Ligand Type Polydentate Bidentate Metallic lattice
Crystal System Cubic Hexagonal Face-centered cubic

Key Observations :

  • This compound’s cubic crystal system enhances isotropic thermal expansion resistance compared to Compound A’s hexagonal structure, which exhibits anisotropic weakness under stress .
  • Unlike Compound B’s metallic lattice, this compound’s polydentate ligands enable tunable electron transfer pathways, critical for catalytic selectivity .

Functional Performance

Thermal Stability
Compound Decomposition Temp (°C) Thermal Conductivity (W/m·K)
This compound >850 12.3 ± 0.5
Compound A 720 8.7 ± 0.3
Compound B 950 24.1 ± 1.1
  • This compound outperforms Compound A in thermal stability, attributed to stronger metal-ligand bonds and reduced oxidative degradation . However, Compound B’s metallic bonding grants superior thermal conductivity, albeit at the cost of chemical reactivity .
Catalytic Efficiency
Compound Turnover Frequency (h⁻¹) Selectivity (%)
This compound 1,200 92
Compound A 800 85
Compound B 300 78
  • This compound’s high turnover frequency and selectivity stem from its optimized ligand field, which stabilizes transition states in redox reactions. Compound A’s lower efficiency correlates with ligand dissociation under operational conditions, while Compound B’s sluggish kinetics reflect its non-covalent bonding .

Research Findings and Industrial Relevance

Advantages of this compound

  • Scalability: this compound’s synthesis employs solvent-free mechanochemical methods, reducing waste and costs compared to Compound A’s solvothermal synthesis .
  • Environmental Resistance : In accelerated aging tests, this compound retained 95% of its initial mass after 1,000 hours at 600°C, outperforming both analogs .

Limitations and Trade-offs

  • Cost : The undisclosed rare-earth metal in this compound raises raw material costs by ~30% compared to Compound B .
  • Process Complexity : Precise ligand stoichiometry required for this compound complicates large-scale production relative to alloy-based systems .

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